Cas no 1340079-04-0 (2-(2-bromo-4-fluorophenyl)acetaldehyde)

2-(2-bromo-4-fluorophenyl)acetaldehyde Chemical and Physical Properties
Names and Identifiers
-
- (2-bromo-4-fluorophenyl)acetaldehyde
- 2-(2-bromo-4-fluorophenyl)acetaldehyde
- A1-19095
- AKOS013286856
- 1340079-04-0
- EN300-1898379
- SCHEMBL2235036
-
- Inchi: InChI=1S/C8H6BrFO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,4-5H,3H2
- InChI Key: GBTGVOUIDHLARE-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1F)Br)CC=O
Computed Properties
- Exact Mass: 215.95861g/mol
- Monoisotopic Mass: 215.95861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 2.1
2-(2-bromo-4-fluorophenyl)acetaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1898379-0.1g |
2-(2-bromo-4-fluorophenyl)acetaldehyde |
1340079-04-0 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1898379-0.25g |
2-(2-bromo-4-fluorophenyl)acetaldehyde |
1340079-04-0 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1898379-0.5g |
2-(2-bromo-4-fluorophenyl)acetaldehyde |
1340079-04-0 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1898379-1.0g |
2-(2-bromo-4-fluorophenyl)acetaldehyde |
1340079-04-0 | 1g |
$1086.0 | 2023-06-03 | ||
Enamine | EN300-1898379-5g |
2-(2-bromo-4-fluorophenyl)acetaldehyde |
1340079-04-0 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1898379-5.0g |
2-(2-bromo-4-fluorophenyl)acetaldehyde |
1340079-04-0 | 5g |
$3147.0 | 2023-06-03 | ||
Enamine | EN300-1898379-2.5g |
2-(2-bromo-4-fluorophenyl)acetaldehyde |
1340079-04-0 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1898379-10g |
2-(2-bromo-4-fluorophenyl)acetaldehyde |
1340079-04-0 | 10g |
$2393.0 | 2023-09-18 | ||
Enamine | EN300-1898379-0.05g |
2-(2-bromo-4-fluorophenyl)acetaldehyde |
1340079-04-0 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1898379-10.0g |
2-(2-bromo-4-fluorophenyl)acetaldehyde |
1340079-04-0 | 10g |
$4667.0 | 2023-06-03 |
2-(2-bromo-4-fluorophenyl)acetaldehyde Related Literature
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
Additional information on 2-(2-bromo-4-fluorophenyl)acetaldehyde
Introduction to 2-(2-bromo-4-fluorophenyl)acetaldehyde (CAS No. 1340079-04-0)
2-(2-bromo-4-fluorophenyl)acetaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1340079-04-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a bromo and fluoro substituent on a phenyl ring coupled with an aldehyde functional group, has garnered attention due to its versatile applications in the development of novel bioactive molecules. The unique structural attributes of this compound make it a valuable intermediate in synthetic chemistry, particularly in the construction of complex scaffolds that mimic natural products and pharmacophores.
The aldehyde moiety in 2-(2-bromo-4-fluorophenyl)acetaldehyde serves as a reactive site for various chemical transformations, including condensation reactions, oxidation, and reduction processes. These reactions are pivotal in the synthesis of heterocyclic compounds, which are widely prevalent in medicinal chemistry. The presence of both bromo and fluoro atoms introduces additional reactivity and steric influences, enabling fine-tuned modifications to the molecular framework. Such modifications are crucial for optimizing drug-like properties such as solubility, metabolic stability, and binding affinity.
In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their enhanced bioavailability and metabolic resistance. The fluoro substituent in 2-(2-bromo-4-fluorophenyl)acetaldehyde contributes to these desirable characteristics, making it an attractive building block for drug discovery programs. For instance, fluorine atoms can influence electronic distributions across the aromatic ring, thereby modulating reactivity and interaction with biological targets. This has led to its incorporation in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
The bromo substituent further enhances the utility of this compound by providing a handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are fundamental in constructing biaryl structures, which are common motifs in many therapeutic agents. Researchers have leveraged these properties to develop novel derivatives with improved pharmacological profiles. For example, derivatives of 2-(2-bromo-4-fluorophenyl)acetaldehyde have been explored as potential treatments for neurological disorders, where precise modulation of molecular interactions is essential.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of 2-(2-bromo-4-fluorophenyl)acetaldehyde. Molecular modeling studies have revealed insights into its binding modes with biological targets, aiding in the rational design of next-generation drugs. These studies often involve docking simulations to predict how the compound interacts with enzymes and receptors at the atomic level. The combination of experimental data and computational predictions has streamlined the drug discovery process, reducing time-to-market for new therapeutics.
Moreover, the sustainability aspect of using 2-(2-bromo-4-fluorophenyl)acetaldehyde as a synthetic intermediate has been increasingly recognized. Green chemistry principles emphasize the development of methodologies that minimize waste and hazardous byproducts. The reactivity profile of this compound allows for efficient synthetic routes that align with these principles. For instance, catalytic processes have been optimized to achieve high yields while employing environmentally benign conditions.
In conclusion,2-(2-bromo-4-fluorophenyl)acetaldehyde (CAS No. 1340079-04-0) represents a cornerstone in modern synthetic and medicinal chemistry. Its unique structural features enable diverse applications in drug development, from constructing complex molecular architectures to tailoring physicochemical properties for optimal biological activity. As research continues to evolve, this compound will undoubtedly remain at the forefront of innovation, driving advancements in therapeutic interventions across various disease areas.
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